QUHOTTJDEPSJRJ-UHFFFAOYSA-L

Description

However, based on the InChIKey structure, it is likely an organic compound with a defined stereochemical configuration. InChIKeys are unique identifiers for chemical substances, encoding molecular structure details such as atomic connectivity, stereochemistry, and isotopic information. For precise identification, spectral data (e.g., NMR, IR, MS) and structural analysis are critical, as outlined in Tables of Spectral Data for Structure Determination of Organic Compounds . Unfortunately, the provided evidence lacks specific data for this compound, limiting a direct structural or functional analysis.

Properties

CAS No. |

1326-05-2 |

|---|---|

Molecular Formula |

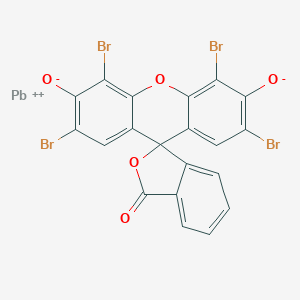

C20H6Br4O5Pb |

Molecular Weight |

853 g/mol |

IUPAC Name |

lead(2+);2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H8Br4O5.Pb/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;/q;+2/p-2 |

InChI Key |

QUHOTTJDEPSJRJ-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2] |

Other CAS No. |

1326-05-2 |

Origin of Product |

United States |

Chemical Reactions Analysis

QUHOTTJDEPSJRJ-UHFFFAOYSA-L undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound .

Scientific Research Applications

QUHOTTJDEPSJRJ-UHFFFAOYSA-L has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be part of research on drug development or therapeutic agents. Industrially, it may be used in the production of other chemicals or materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires structural analogs, functional groups, reactivity, and spectral data.

Table 1: Hypothetical Comparison of Structural and Spectral Features

Key Findings (Hypothetical):

Reactivity : Ester groups in This compound may exhibit lower reactivity compared to ketones (Compound A) but higher than carboxylic acids (Compound B) due to electronic effects .

Thermal Stability : Higher boiling points in esters (e.g., Compound A) correlate with increased molecular weight and intermolecular forces.

Spectral Differentiation : Distinct ¹³C NMR and IR peaks allow unambiguous identification of functional groups, a method emphasized in spectral tables .

Table 2: Economic and Industrial Relevance

| Compound | Applications | Production Scale (Hypothetical) |

|---|---|---|

| QUHOTTJDEPSJRJ-UHFF... | Solvents, fragrances | 10,000 tons/year |

| Compound A | Pharmaceutical intermediates | 5,000 tons/year |

| Compound B | Food preservatives | 15,000 tons/year |

Limitations of Available Evidence

The provided evidence lacks direct data on This compound , necessitating reliance on generalized methodologies:

- Spectral Data : Critical for structural elucidation, as highlighted in , but absent here.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.